molecular formula C10H10O6 B584247 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate CAS No. 29754-58-3

3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate

Cat. No. B584247
Key on ui cas rn: 29754-58-3
M. Wt: 226.184
InChI Key: DREKEUSJTBCXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05283359

Procedure details

To a 3-neck flask immersed in an oil bath containing a solution of 40 g (0.206 mole) methyl 5-acetylsalicylate in 6 ml methylene chloride is charged with 82 ml of isopropanol. The solution is distilled to remove excess methylene chloride. When the internal temperature reaches 77° C., 126 ml (1.77 mole or 8.6 equivalents) of DMSO is added to the reaction mixture and the temperature of the mixture is increased to a temperature of 85° to 90° C. Then 33 ml (0.29 mole or 1.4 equivalents) or HBr (aqueous, 48%) is added to the mixture over a period of 20 minutes (exothermic), and the bath temperature is maintained at 95° to 100° C. As the addition of HBr nears completion distillation is initiated and dimethysulfide and isopropanol are distilled off. The mixture is stirred and the volume of the distillate monitored. After distillation of 82 ml of solvent, 20 ml of IPA is added slowly to maintain a steady rate of distillation. After the reaction completed as determined by high performance liquid chromatography (HPLC), the reaction mixture is quenched with 70 ml of 2.4N H2SO4, the temperature of the reaction mixture is allowed to drop to 75° C. and residual isopropanol is distilled off under vacuum. After a total of 165 ml distillate is collected, the title compound begins to precipitate. A mixture of 30 ml of acetonitrile (CH3CN) and 70 ml of water is added slowly at 75° C. with stirring. After 30 minutes of stirring, the reaction mixture is cooled to 15° C. over a period of 90 minutes to complete the precipitation. The reaction mixture is filtered and the cake is washed with three 300 ml portions of water. The cake is dried in a draft oven at 50° C. for 16 hours to give 39.5 g of the title compound (85% yield).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
82 mL
Type
reactant
Reaction Step Two
Name
Quantity
126 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
85%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:13]=[C:8]([C:9]([O:11][CH3:12])=[O:10])[C:7]([OH:14])=[CH:6][CH:5]=1)(=[O:3])[CH3:2].C([OH:18])(C)C.CS(C)=O.Br>C(Cl)Cl>[OH2:3].[CH3:12][O:11][C:9](=[O:10])[C:8]1[C:7](=[CH:6][CH:5]=[C:4]([C:1](=[O:3])[CH:2]=[O:18])[CH:13]=1)[OH:14] |f:5.6|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C(C(=O)OC)=C1)O
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
82 mL
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
Quantity
126 mL
Type
reactant
Smiles
CS(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 3-neck flask immersed in an oil bath
DISTILLATION
Type
DISTILLATION
Details
The solution is distilled
CUSTOM
Type
CUSTOM
Details
to remove excess methylene chloride
CUSTOM
Type
CUSTOM
Details
reaches 77° C.
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the mixture is increased to a temperature of 85° to 90° C
TEMPERATURE
Type
TEMPERATURE
Details
the bath temperature is maintained at 95° to 100° C
DISTILLATION
Type
DISTILLATION
Details
nears completion distillation
DISTILLATION
Type
DISTILLATION
Details
dimethysulfide and isopropanol are distilled off
DISTILLATION
Type
DISTILLATION
Details
After distillation of 82 ml of solvent, 20 ml of IPA
ADDITION
Type
ADDITION
Details
is added slowly
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
DISTILLATION
Type
DISTILLATION
Details
a steady rate of distillation
CUSTOM
Type
CUSTOM
Details
the reaction mixture is quenched with 70 ml of 2.4N H2SO4
CUSTOM
Type
CUSTOM
Details
to drop to 75° C.
DISTILLATION
Type
DISTILLATION
Details
residual isopropanol is distilled off under vacuum
DISTILLATION
Type
DISTILLATION
Details
After a total of 165 ml distillate is collected
CUSTOM
Type
CUSTOM
Details
to precipitate
ADDITION
Type
ADDITION
Details
A mixture of 30 ml of acetonitrile (CH3CN) and 70 ml of water
ADDITION
Type
ADDITION
Details
is added slowly at 75° C.
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
After 30 minutes of stirring
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the precipitation
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
WASH
Type
WASH
Details
the cake is washed with three 300 ml portions of water
CUSTOM
Type
CUSTOM
Details
The cake is dried in a draft oven at 50° C. for 16 hours
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
O.COC(C=1C(O)=CC=C(C1)C(C=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 39.5 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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